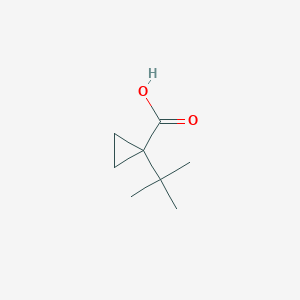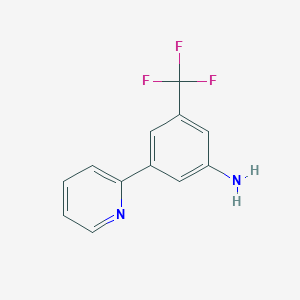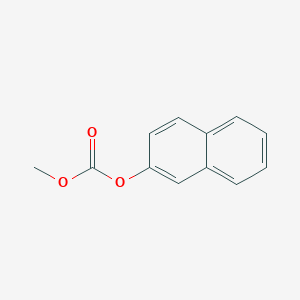
1-tert-butylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a cyclopropane derivative featuring a tert-butyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-tert-Butylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-tert-Butylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The tert-butyl group and the cyclopropane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation and other substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
科学的研究の応用
1-tert-Butylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-tert-butylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and tert-butyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor function .
類似化合物との比較
- 1-tert-Butoxycarbonylcyclopropane-1-carboxylic acid
- 1-tert-Butyl-2-cyclopropanecarboxylic acid
- 1-tert-Butyl-3-cyclopropanecarboxylic acid
Uniqueness: 1-tert-Butylcyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to other cyclopropane derivatives .
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-tert-butylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2,3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChIキー |
GQSUPWSDDZUJNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Bromo-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B8308748.png)




![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B8308782.png)





